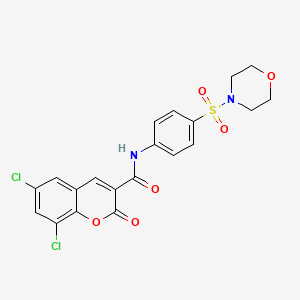

6,8-dichloro-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide

CAS No.: 923112-95-2

Cat. No.: VC4719682

Molecular Formula: C20H16Cl2N2O6S

Molecular Weight: 483.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923112-95-2 |

|---|---|

| Molecular Formula | C20H16Cl2N2O6S |

| Molecular Weight | 483.32 |

| IUPAC Name | 6,8-dichloro-N-(4-morpholin-4-ylsulfonylphenyl)-2-oxochromene-3-carboxamide |

| Standard InChI | InChI=1S/C20H16Cl2N2O6S/c21-13-9-12-10-16(20(26)30-18(12)17(22)11-13)19(25)23-14-1-3-15(4-2-14)31(27,28)24-5-7-29-8-6-24/h1-4,9-11H,5-8H2,(H,23,25) |

| Standard InChI Key | HLZRQWITKDRGAY-UHFFFAOYSA-N |

| SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl |

Introduction

Chemical Identity and Structural Features

6,8-Dichloro-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule belonging to the chromene family, characterized by a bicyclic oxygen-containing heterocycle fused with a benzene ring. Its structural features include:

-

Chromene core: A 2H-chromene scaffold with a ketone group at position 2 (2-oxo) and a carboxamide substituent at position 3.

-

Halogenation: Chlorine atoms at positions 6 and 8, enhancing electrophilicity and influencing bioactivity.

-

Morpholinosulfonyl phenyl group: A 4-(morpholinosulfonyl)phenyl moiety attached via the carboxamide nitrogen, contributing to solubility and target interaction.

Molecular Formula:

Molecular Weight: 494.31 g/mol

Synthesis and Structural Derivation

The compound is synthesized through a multi-step process involving:

Chromene Core Formation

-

Vilsmeier-Haack Reaction: 2'-Hydroxyacetophenone derivatives are treated with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) to introduce the aldehyde group at position 3 .

-

Chlorination: Selective dichlorination at positions 6 and 8 using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a catalyst.

Carboxamide Functionalization

-

Oxidation: The aldehyde at position 3 is oxidized to a carboxylic acid using KMnO₄ or CrO₃ .

-

Coupling Reaction: The carboxylic acid reacts with 4-(morpholinosulfonyl)aniline via peptide coupling agents (e.g., EDCI, HOBt) to form the carboxamide bond .

Key Reaction Conditions:

-

Solvents: Toluene, DMF, or dichloromethane.

-

Catalysts: Tetramethylguanidine (TMG) for aldol condensation .

Structure-Activity Relationship (SAR)

The compound’s bioactivity is influenced by:

Analog Comparison:

Biological Activity and Mechanisms

Antimicrobial Activity

-

Gram-positive bacteria: Tri-halogenated chromenes exhibit potent activity against multidrug-resistant Staphylococcus aureus (MDRSA) and Staphylococcus epidermidis (MIC = 1–8 μg/mL) . The dichloro groups disrupt cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).

-

Mechanism: The morpholinosulfonyl group enhances binding to bacterial dihydrofolate reductase (DHFR), a key enzyme in folate metabolism .

Anti-Inflammatory Activity

-

NF-κB pathway inhibition: Chromenes suppress pro-inflammatory cytokine production by blocking IκBα phosphorylation .

Applications and Future Directions

-

Antibacterial Drug Development: As a lead against nosocomial infections caused by MDR strains .

-

Anticancer Adjuvants: Synergistic use with temozolomide in glioblastoma models.

-

Targeted Delivery: Biotinylation for enhanced tumor targeting .

Challenges:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume